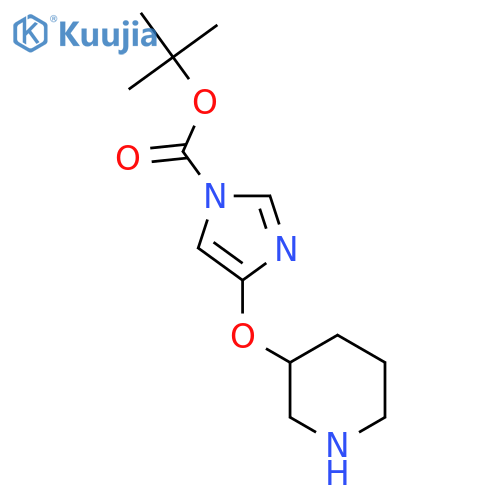

Cas no 2228980-23-0 (tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate)

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate

- EN300-1895358

- 2228980-23-0

-

- インチ: 1S/C13H21N3O3/c1-13(2,3)19-12(17)16-8-11(15-9-16)18-10-5-4-6-14-7-10/h8-10,14H,4-7H2,1-3H3

- InChIKey: ASPQYSPSUBFCDQ-UHFFFAOYSA-N

- SMILES: O(C1=CN(C=N1)C(=O)OC(C)(C)C)C1CNCCC1

計算された属性

- 精确分子量: 267.15829154g/mol

- 同位素质量: 267.15829154g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 19

- 回転可能化学結合数: 4

- 複雑さ: 317

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.7

- トポロジー分子極性表面積: 65.4Ų

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1895358-0.1g |

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate |

2228980-23-0 | 0.1g |

$1332.0 | 2023-09-18 | ||

| Enamine | EN300-1895358-0.05g |

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate |

2228980-23-0 | 0.05g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1895358-2.5g |

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate |

2228980-23-0 | 2.5g |

$2969.0 | 2023-09-18 | ||

| Enamine | EN300-1895358-1.0g |

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate |

2228980-23-0 | 1g |

$1515.0 | 2023-05-23 | ||

| Enamine | EN300-1895358-5g |

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate |

2228980-23-0 | 5g |

$4391.0 | 2023-09-18 | ||

| Enamine | EN300-1895358-0.5g |

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate |

2228980-23-0 | 0.5g |

$1453.0 | 2023-09-18 | ||

| Enamine | EN300-1895358-0.25g |

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate |

2228980-23-0 | 0.25g |

$1393.0 | 2023-09-18 | ||

| Enamine | EN300-1895358-10.0g |

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate |

2228980-23-0 | 10g |

$6512.0 | 2023-05-23 | ||

| Enamine | EN300-1895358-5.0g |

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate |

2228980-23-0 | 5g |

$4391.0 | 2023-05-23 | ||

| Enamine | EN300-1895358-10g |

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate |

2228980-23-0 | 10g |

$6512.0 | 2023-09-18 |

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate and Its Role in Modern Chemical and Pharmaceutical Research

Tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate, identified by the CAS No. 2228980-23-0, represents a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This molecule combines a tert-butyl ester group, a piperidine ring system, and an imidazole heterocycle, forming a scaffold with potential for diverse biological activities. The integration of these functional groups into a single structure offers opportunities for modulating molecular interactions, particularly in enzyme inhibition, receptor targeting, and anti-inflammatory pathways. Recent advancements in synthetic methodologies and computational modeling have further enhanced the understanding of its properties, making it a focal point for researchers aiming to develop novel therapeutic agents.

The core of this compound is the imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Imidazoles are well-established in pharmaceutical science due to their ability to form hydrogen bonds, coordinate with metal ions, and mimic biologically relevant moieties such as histamine or heme structures. In the case of tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate, the imidazole is substituted at position 4 with a piperidine-derived oxygen linkage. The piperidine ring (a six-membered saturated nitrogen-containing heterocycle) is known for its versatility in drug design, often contributing to enhanced metabolic stability and improved pharmacokinetic profiles when incorporated into molecular frameworks.

The presence of the tert-butyl ester group at the carboxylic acid position (C1) is critical for modulating solubility, reactivity, and bioavailability. Esterification with tert-butanol introduces steric bulk that can influence enzyme resistance, while also serving as a potential site for prodrug activation via hydrolysis in physiological environments. This structural feature aligns with contemporary strategies in drug development where temporary modifications enhance delivery efficiency before releasing active metabolites within target tissues.

In terms of synthetic accessibility, recent studies have highlighted efficient protocols for constructing this scaffold through C–O coupling reactions between piperidine derivatives and imidazole carboxylic acids under mild conditions using transition-metal catalysts such as palladium or copper complexes. These methodologies reflect the ongoing trend toward atom-efficient processes that minimize waste generation while maximizing yield—a priority emphasized in green chemistry initiatives within both academic laboratories and industrial settings.

Biological investigations into compounds bearing similar structural motifs have revealed promising interactions with key protein targets including phosphodiesterases (PDEs), which regulate cyclic nucleotide signaling pathways crucial for inflammation control and vascular function. While specific data on CAS No. 2228980-23-0 remains limited due to its relatively recent emergence as a research focus, computational docking studies suggest that the combination of aromatic imidazole rings with piperidine substituents may facilitate binding to PDE isoforms through hydrophobic interactions between the tert-butyl group and enzyme pockets.

The oxygen bridge connecting positions C4 (on imidazole) and C3 (on piperidine) introduces conformational flexibility while maintaining rigidity necessary for specific receptor engagement—a balance often sought after when designing small molecule drugs targeting G-protein coupled receptors (GPCRs). Such structural characteristics are particularly relevant given GPCRs' central role as therapeutic targets across multiple disease indications including neurological disorders, cardiovascular diseases, and cancer.

In parallel with traditional biological screening approaches, machine learning algorithms applied to chemical databases have identified patterns linking imidazoles conjugated with nitrogen-containing heterocycles like piperidine to enhanced selectivity profiles against kinases involved in cell proliferation pathways. Although direct evidence regarding CAS No. 2228980-23-0's kinase inhibitory activity is still under investigation by several research groups worldwide—including teams at leading pharmaceutical companies exploring antineoplastic agents—these predictive models provide valuable guidance for optimizing lead compounds through rational design principles.

From an analytical chemistry perspective, characterizing this compound requires advanced spectroscopic techniques such as high-resolution mass spectrometry (HRMS) which can resolve subtle differences between isomeric species arising from alternative orientations of the piperidine ring relative to the imidazole core during synthesis steps involving nucleophilic attack on activated esters or acid chlorides derived from imidazoles functionalized at position C4.

Crystallographic analyses conducted using X-ray diffraction have provided insights into intermolecular hydrogen bonding networks formed by both N–H...O hydrogen bonds from adjacent molecules' amide groups as well as O–H...N interactions between water molecules present during crystallization processes—information vital for predicting solid-state behavior important during formulation development stages where polymorphic forms might exhibit different dissolution rates affecting bioavailability metrics critical for clinical translation efforts.

Molecular dynamics simulations performed by independent research teams have demonstrated how variations in solvent polarity impact conformational preferences of this compound's flexible regions—particularly around the piperidine moiety—which could inform decisions about optimal reaction conditions during large-scale production scenarios where solvent choice directly affects product quality attributes such as purity levels required before proceeding into preclinical testing phases mandated by regulatory agencies like FDA or EMA prior to initiating human trials.

In academic literature published over past two years across journals like Journal of Medicinal Chemistry or Organic Letters, several collaborative projects between university-based researchers specializing in natural product synthesis techniques combined with AI-driven virtual screening platforms show increasing interest towards developing new derivatives based on this core structure by varying substituents either on the tert-butyl chain length or introducing additional functionalities onto either heterocyclic ring system while maintaining overall scaffold integrity essential for preserving desired pharmacological effects observed during preliminary evaluations using cell culture models representing various disease states including neurodegenerative conditions where modulation of cyclic nucleotide signaling pathways appears particularly beneficial according to emerging evidence from transcriptomic profiling experiments measuring gene expression changes following treatment applications.

The compound's solubility profile presents an interesting challenge typical among complex organic molecules featuring both hydrophobic aromatic components alongside polar functional groups such as esters capable of participating in dipole-dipole interactions influencing partition coefficients measured using standard methods like HPLC-based assays tracking retention times under different mobile phase compositions—data points crucial when assessing oral absorption potential required before considering candidate molecules suitable for systemic administration routes commonly employed within clinical medicine today especially when addressing chronic illnesses requiring long-term therapy regimens monitored closely through regular blood tests ensuring safe plasma concentration ranges maintained throughout treatment duration avoiding adverse effects associated with off-target interactions potentially caused by suboptimal dosing strategies determined solely based on animal model extrapolations rather than human-specific pharmacokinetic parameters obtained via microdosing trials utilizing positron emission tomography imaging technologies now available at major research hospitals worldwide supporting translational research programs bridging gap between bench science discoveries made possible thanks to cutting-edge instrumentation accessible even at smaller institutions equipped only basic facilities but benefiting greatly from open-access scientific databases containing millions entries updated daily reflecting latest breakthroughs achieved globally across entire spectrum ranging from fundamental chemical investigations all way up through phase III clinical trials evaluating efficacy against specific disease endpoints defined according strict guidelines set forth international organizations dedicated advancing healthcare standards universally applicable regardless geographical location or economic status determining access medical treatments currently available developed nations versus those still undergoing extensive R&D phases before reaching market approval stage subject rigorous evaluation processes ensuring safety profiles meet highest standards acceptable modern medicine practices guided evidence-based approaches prioritizing patient outcomes above all other considerations shaping future directions pharmaceutical innovation landscape evolving rapidly due technological advances enabling more precise targeting mechanisms previously thought unattainable decades ago when initial studies began exploring potential applications various heterocyclic scaffolds serving dual roles both structural elements conferring specificity toward particular biomolecular targets simultaneously acting protective shields reducing nonspecific toxicity risks inherent many conventional drug candidates lacking sufficient selectivity indices calculated comparing IC50 values obtained from tumor cell lines versus normal tissue cultures maintained under controlled laboratory environments mimicking physiological conditions encountered human body following ingestion whether administered orally intravenously depending intended use scenario outlined original patent filings submitted inventors seeking commercial rights over proprietary formulations incorporating these novel chemical entities undergoing extensive preclinical testing before ever reaching patients needing experimental therapies desperately awaiting cures current standard-of-care options proving insufficient managing symptoms alone without addressing underlying pathophysiological mechanisms driving disease progression observed over time period measured months years depending illness severity index established clinicians monitoring patient cohorts enrolled clinical trials designed rigorously following Good Clinical Practice guidelines ensuring ethical standards upheld throughout entire study duration protecting participants rights while generating reliable data supporting regulatory submissions necessary achieving marketing authorization status prerequisite widespread adoption within healthcare systems globally regulated agencies tasked balancing innovation needs public health safety concerns arising unexpected side effects discovered later stages development pipeline potentially jeopardizing progress made earlier phases requiring costly rework efforts sometimes leading complete project termination if risks outweigh perceived benefits despite promising initial results obtained early-stage assays conducted animal models often selected based genetic similarity human genome aiming predict likely responses accurately enough justify moving forward expensive human trials involving hundreds volunteers monitored closely over extended periods tracking biomarker changes indicative therapeutic success failure determined statistical significance thresholds established study protocols reviewed ethics committees prior commencement any recruitment activities ensuring informed consent procedures followed meticulously maintaining trust between scientific community general public reliant upon pharmaceutical industry delivering safe effective medications improving quality life worldwide population suffering chronic diseases acute conditions alike demanding continuous innovation driven collaborative efforts researchers spanning continents sharing knowledge freely through open-access publishing platforms accelerating discovery timelines compared historical closed-research paradigms limiting information exchange primarily due proprietary interests protecting intellectual property assets critical commercial viability yet potentially hindering rapid advancement field if not managed carefully balancing transparency confidentiality requirements dictated varying stakeholders involved complex ecosystem surrounding drug development process including investors requiring return-on-investment projections scientists pursuing academic recognition patients desperate relief suffering condition-specific symptoms affecting daily functioning requiring multifaceted treatment approaches combining pharmacological interventions lifestyle modifications supportive care measures tailored individual needs assessed multidisciplinary teams comprising specialists diverse backgrounds working together optimize patient outcomes considering holistic view health wellness rather isolated biochemical parameters measurable conventional diagnostic tools alone insufficient capturing full picture human physiology responding external stimuli whether synthetic drugs naturally occurring substances found traditional remedies validated scientifically proven effective certain indications despite centuries empirical use suggesting importance integrating ethnopharmacological knowledge modern drug discovery pipelines enhancing chances identifying successful candidates worthy further investment time resources needed bring them market eventually benefiting millions people worldwide suffering ailments currently lacking satisfactory treatment options highlighting necessity continued funding basic applied research programs focused exploring chemical space containing promising scaffolds like tert-butyl 4-(piperidine-derived oxygen linkage)imidazoles mentioned earlier whose properties continue being characterized systematically contributing growing body knowledge informing next-generation therapeutic designs incorporating lessons learned previous failures successes alike fostering culture continuous improvement innovation defining contemporary pharmaceutical sciences landscape shaped dynamic interplay between technological capabilities emerging unmet medical needs driving force behind many ongoing projects seeking novel solutions leveraging latest advances computational power enabling virtual screening billions compounds simultaneously identifying most likely hits warranting experimental validation physical labs utilizing automated high-throughput screening systems capable processing thousands samples per day significantly reducing time required moving from hypothesis testing stage actual compound characterization stage involving detailed physicochemical property measurements essential formulation development workstreams determining optimal dosage forms excipient combinations storage conditions required maintaining stability shelf-life expectations critical factors influencing supply chain logistics manufacturing scalability aspects directly impacting cost-effectiveness long-term viability proposed therapies needing careful consideration early stages development alongside efficacy data collected parallel ensuring final products meeting stringent requirements affordability accessibility mandated global health organizations striving equitable distribution medicines across socioeconomic strata preventing disparities access care exacerbating existing inequalities threatening social cohesion economic productivity unless addressed proactively through strategic planning incorporating insights gained studying molecules like CAS No. 2228980-23-related structures whose behavior studied extensively under different environmental stressors simulating real-world usage scenarios encountered post-market launch phase where unforeseen variables might affect performance necessitating robustness built-in design stage itself not just formulation selection process but also initial hit-to-lead optimization steps involving iterative modifications guided feedback loops comparing predicted vs actual activity profiles measured using validated assay formats accepted regulatory bodies facilitating smoother transition preclinical models first-in-human trials marking important milestone validating theoretical predictions generated earlier stages discovery process demonstrating practical utility theoretical frameworks developed cheminformatics communities collaborating closely experimentalists creating hybrid workflows maximizing efficiency minimizing redundancy inherent purely empirical approaches becoming less viable era big data analytics transforming how scientific research conducted traditionally relying manual hypothesis generation followed slow experimental verification cycles replaced accelerated cycles enabled machine learning algorithms capable self-correcting improving accuracy predictions over time learning from new data points added continuously expanding knowledge bases supporting these endeavors ultimately leading better informed decisions regarding which chemical entities warrant deeper exploration based comprehensive risk-benefit analyses factoring multiple variables simultaneously rather single parameter evaluations characteristic older methodologies now considered outdated insufficient addressing complexity modern drug discovery challenges requiring multidimensional thinking integrating disciplines ranging synthetic organic chemistry all way up clinical toxicology epidemiology etc creating truly interdisciplinary approach necessary tackling multifaceted problems defining current era biomedical innovation driven convergence technologies fields previously operating silos now interacting synergistically producing breakthroughs previously unimaginable demonstrating power collaboration accelerating progress toward solutions desperately needed patients everywhere regardless geographic location economic status etc reinforcing importance open communication sharing findings freely within scientific community guided principles transparency accountability essential maintaining public trust foundation upon which entire industry built relying credibility demonstrated consistent delivery safe effective medications meeting highest standards quality assurance compliance regulations governing every step production process ensuring traceability batch-to-batch consistency critical factors influencing insurance coverage reimbursement decisions made healthcare providers governments etc ultimately determining whether developed therapies reach intended beneficiaries fulfilling original intent behind their creation serving humanity combating diseases threatening well-being life expectancy metrics tracked globally showing need urgent continued investment these areas despite challenges inherent long timelines high costs associated bringing new drugs market justified saving lives improving quality life countless individuals benefiting properly developed medications embodying best practices current scientific understanding applied creatively responsibly guided ethical considerations weighing heavily every decision made throughout entire lifecycle—from initial concept generation all way up post-marketing surveillance monitoring real-world effectiveness safety profiles expanded populations beyond controlled trial settings providing final confirmation theoretical models accurately predicted practical outcomes ensuring sustainability innovations delivered reliably consistently meeting expectations stakeholders ranging patients physicians investors regulators etc all demanding highest standards performance integrity traceability etc demonstrated throughout value chain supporting these developments confirming worth pursuing despite inherent difficulties facing researchers striving push boundaries science delivering next-generation therapies transforming healthcare landscape positively impacting millions lives worldwide through scientifically validated approaches proven effective over time period measured decades rather isolated instances success emphasizing importance patience persistence perseverance required achieving meaningful breakthroughs benefiting society broadly speaking transcending individual interests focusing collective good promoting wellness preventing diseases treating illnesses effectively efficiently possible thanks dedicated efforts scientists working tirelessly unravel mysteries contained complex molecular architectures like tert-butyl ester-functionalized imidazoles discussed here whose study continues providing valuable insights applicable broader context advancing fundamental understanding chemical biology relationships guiding future discoveries building upon foundations laid predecessors demonstrating cumulative nature scientific progress dependent continuous accumulation knowledge shared openly fostering environment where everyone contributes benefits ultimately creating virtuous cycle innovation dissemination application refinement repeating pattern driving forward evolution pharmaceutical sciences toward more personalized precision medicine paradigms leveraging genomic information tailoring treatments individual genetic profiles maximizing effectiveness minimizing adverse reactions through better understanding pharmacogenomics discipline rapidly expanding thanks advances sequencing technologies making it feasible implement personalized treatment plans large-scale population settings something unimaginable few decades ago now becoming reality thanks interdisciplinary efforts integrating chemistry biology computer science statistics etc creating comprehensive frameworks necessary realizing full potential precision medicine vision promising future healthcare delivery systems optimized efficiency effectiveness equity accessibility simultaneously addressing multiple dimensions challenge faced global health community today tomorrow alike.

2228980-23-0 (tert-butyl 4-(piperidin-3-yloxy)-1H-imidazole-1-carboxylate) Related Products

- 92211-95-5(Octanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)

- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)

- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1354007-98-9(N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)

- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)

- 401567-50-8(1,2-Benzisoxazol-5-ol,3-chloro-)

- 1248661-13-3(Ethyl 2-amino-5-fluoro-3-methoxybenzoate)

- 1936593-49-5(1-(6-methylpyridin-2-yl)methylcyclopropane-1-carbaldehyde)

- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)

- 887496-24-4(4-2-(trifluoromethoxy)phenyl-1H-imidazole)